N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for tertiary amines with heterocyclic substituents. The parent compound, prior to salt formation, is designated as N-[(1-propylpyrrolidin-2-yl)methyl]propan-1-amine according to PubChem database records. This nomenclature reflects the structural organization where a propyl group and a (1-propylpyrrolidin-2-yl)methyl group are both attached to the central nitrogen atom of a propan-1-amine backbone.
The structural representation reveals a complex tertiary amine architecture featuring two distinct propyl chains and a pyrrolidine ring system. The pyrrolidine moiety is substituted at the 1-position with a propyl group and at the 2-position with a methyl group that serves as a bridge to the central amine nitrogen. This configuration creates a molecule with considerable conformational flexibility while maintaining specific stereochemical relationships between the various substituent groups.
The dihydrochloride salt form involves the protonation of basic nitrogen centers within the molecule, specifically targeting the tertiary amine nitrogen and potentially the pyrrolidine nitrogen. This salt formation significantly alters the compound's physical and chemical properties compared to the free base, particularly affecting solubility characteristics and stability profiles. The systematic nomenclature for the salt form incorporates the dihydrochloride designation to indicate the presence of two hydrochloride equivalents associated with the organic cation.
CAS Registry Numbers and Alternative Designations
The Chemical Abstracts Service registry system provides essential identification codes for this compound and its related structures. The free base form of N-[(1-propylpyrrolidin-2-yl)methyl]propan-1-amine is assigned CAS registry number 901585-71-5, which serves as the primary identifier for the parent compound in chemical databases and regulatory systems. This CAS number enables unambiguous identification across various chemical information systems and facilitates accurate communication within the scientific community.
Alternative designations for the compound include several synonyms that reflect different naming conventions and structural descriptors. The DSSTox Substance Identifier DTXSID50592167 provides additional regulatory identification within environmental and toxicological databases. The compound is also referenced by various commercial identifiers including AKOS011871578, which represents supplier-specific cataloguing systems used in chemical procurement and inventory management.
Properties
IUPAC Name |
N-propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMZVPTZAHQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride typically involves the reaction of n-propylamine with 2-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrrolidine ring, which is known for its ability to interact with biological systems. The presence of the propyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Pharmacological Potential
Research indicates that derivatives of pyrrolidine compounds often exhibit significant pharmacological activities. N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride is being studied for:
- Anticonvulsant Activity : Compounds with similar structures have shown promise in managing seizure disorders.
- Analgesic Effects : Preliminary studies suggest potential pain relief properties.
- Antimicrobial Properties : Some studies have explored the antimicrobial efficacy of related compounds against various pathogens, including Escherichia coli and Staphylococcus aureus .
Case Studies
A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis and evaluation of pyrrolo derivatives, noting their anticancer and anti-inflammatory effects . Although specific data on this compound is limited, its structural analogs have demonstrated similar bioactivity.
Polymer Chemistry
The compound's unique structure allows it to be explored as a potential additive in polymer formulations. Its interaction with polymer matrices could enhance properties such as flexibility and thermal stability.
Case Studies
Research into pyrrolidine-based polymers has shown that they can improve mechanical properties and thermal resistance in various applications, including coatings and adhesives . While direct studies on this compound are sparse, the trends in related compounds suggest promising avenues for exploration.
Research Tool in Organic Synthesis
This compound can serve as an intermediate or reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules.
Synthetic Pathways
The compound can be utilized in:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
- Condensation Reactions : Leading to the synthesis of nitrogen-containing heterocycles, which are essential in drug development .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant, analgesic | Potential bioactivity similar to related compounds |
| Material Science | Polymer additives | Enhances mechanical properties in polymer formulations |
| Organic Synthesis | Intermediate for complex molecule synthesis | Useful in cross-coupling and condensation reactions |
Mechanism of Action
The mechanism of action of N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to dihydrochloride salts with analogous amine backbones but distinct substituents (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
a) Pyrrolidine vs. Pyrimidine/Pyridine Cores
- Target Compound: The pyrrolidine ring is a flexible, saturated heterocycle with a secondary amine.
- Pyrimidine Analogs () : Compounds 16–20 feature a pyrimidine core substituted with fluorophenyl and triazole/imidazole groups. The aromatic pyrimidine and fluorophenyl groups increase molecular weight and lipophilicity, likely improving blood-brain barrier penetration and enzyme inhibition via π-π stacking and hydrophobic interactions .
- Its lower molecular weight (237.17 g/mol) may enhance metabolic stability .
b) Substituent Effects
- The 3-fluorophenyl group in compounds enhances selectivity for neuronal enzymes by mimicking natural substrates. In contrast, the target compound lacks aromatic substituents, suggesting divergent target profiles .
c) Physicochemical Properties
- Solubility : All dihydrochloride salts exhibit high water solubility, but the pyridine analog’s lower molecular weight may confer superior bioavailability compared to bulkier pyrimidine derivatives .
- Boiling/Flash Points : The pyridine analog has a boiling point of 249°C and flash point of 104.4°C, typical for small aromatic amines. Data for the target compound are unavailable but expected to align with tertiary aliphatic amines (higher boiling points due to salt formation) .
Biological Activity
N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride, with the CAS number 1220035-97-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H26Cl2N
- Molecular Weight : 257.24 g/mol
- CAS Number : 1220035-97-1
The compound is structurally related to various heterocyclic amines, which are known to interact with neurotransmitter systems. Specifically, it may influence cholinergic pathways by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of acetylcholine (ACh). This inhibition can lead to increased levels of ACh in synaptic clefts, potentially enhancing cholinergic signaling in the brain, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
Biological Activities
- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells .
- Anticholinesterase Activity : The compound's potential as an AChE and BChE inhibitor positions it as a candidate for treating cognitive deficits associated with AD. Enhancing ACh levels can help alleviate symptoms related to memory and learning deficits .
- Antimicrobial Properties : Some studies suggest that nitrogen-containing heterocycles demonstrate antimicrobial activity, which may extend to this compound as well. This activity could be beneficial in developing treatments for infections or as adjuncts in antimicrobial therapies .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures effectively inhibit AChE and BChE, showcasing IC50 values that suggest significant potency. For instance, certain derivatives have shown IC50 values in the low micromolar range against these enzymes, indicating a strong potential for therapeutic application in cholinergic dysfunctions .
In Vivo Studies
Animal models have been employed to evaluate the neuroprotective effects of related compounds. Studies have reported improvements in cognitive function following administration of AChE inhibitors, suggesting that this compound may exhibit similar benefits .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
